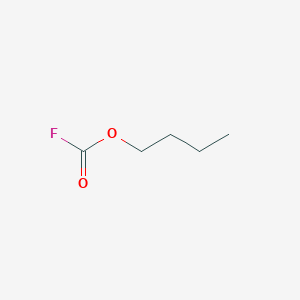

Butyl carbonofluoridate

Description

Butyl Acrylate (C₇H₁₂O₂) is a flammable liquid monomer widely used in polymer production, adhesives, and coatings. Key properties from the evidence include:

Properties

CAS No. |

500023-96-1 |

|---|---|

Molecular Formula |

C5H9FO2 |

Molecular Weight |

120.12 g/mol |

IUPAC Name |

butyl carbonofluoridate |

InChI |

InChI=1S/C5H9FO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3 |

InChI Key |

VUIQNCIDLGATGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl carbonofluoridate typically involves the reaction of butyl alcohol with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction proceeds as follows:

C4H9OH+COCl2→C4H9OCOF+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where butyl alcohol and phosgene are reacted in a controlled environment to ensure safety and efficiency. The use of automated systems helps in maintaining the reaction conditions and handling the toxic reagents involved.

Chemical Reactions Analysis

Types of Reactions

Butyl carbonofluoridate undergoes several types of chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, this compound hydrolyzes to form butyl alcohol and carbon dioxide.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions are typically carried out in an inert solvent such as dichloromethane at room temperature.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products

Nucleophilic substitution: Produces substituted carbonofluoridates.

Hydrolysis: Produces butyl alcohol and carbon dioxide.

Reduction: Produces butyl alcohol.

Scientific Research Applications

Butyl carbonofluoridate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for introducing the carbonofluoridate functional group into molecules.

Biology: Investigated for its potential use in modifying biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which butyl carbonofluoridate exerts its effects involves the reactivity of the carbonyl group and the fluorine atom. The carbonyl group is electrophilic, making it susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, enhances the electrophilicity of the carbonyl carbon, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.

Comparison with Similar Compounds

Comparison with Similar Acrylate Esters

Table 1: Comparative Physicochemical Properties

Key Differences

- Flammability : Butyl Acrylate is less volatile than methyl and ethyl acrylates, with a higher flash point .

- Toxicity : Butyl Acrylate exhibits lower acute oral toxicity (LD50 >2,000 mg/kg) compared to methyl acrylate (LD50 300 mg/kg) .

- Polymerization Risk : Butyl Acrylate requires stabilization to prevent hazardous polymerization under heat or light, a trait shared with other acrylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.